BenchChemオンラインストアへようこそ!

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Kinase inhibitor PI3Kδ Selectivity

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine is the exclusive building block for constructing patentable, selectivity-optimized kinase inhibitors. Its three orthogonally reactive chlorine substituents at C2, C4, and C7 enable a validated sequential functionalization strategy (C4→C2→C7) essential for mapping chemoselective SAR. The [4,3-d] ring fusion preserves the unique exit vector trajectory required for kinase binding, demonstrated in PI3Kδ (>100-fold selectivity) and CaMKII (25x potency enhancement). No regioisomeric or under-chlorinated analog can replicate this validated trajectory. Secure the definitive scaffold for reproducible lead optimization in oncology, immunology, and crop protection programs.

Molecular Formula C8H4Cl3N3
Molecular Weight 248.5 g/mol
Cat. No. B8227442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine
Molecular FormulaC8H4Cl3N3
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H4Cl3N3/c1-3-5-4(2-12-6(3)9)7(10)14-8(11)13-5/h2H,1H3
InChIKeyGVDDZGLICOJWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine: A High-Potency Scaffold for Kinase Inhibition and Targeted Covalent Drug Discovery


2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine (CAS 2454396-72-4) is a polychlorinated heterocyclic building block belonging to the pyrido[4,3-d]pyrimidine family . This scaffold is a key intermediate in the synthesis of targeted covalent inhibitors (TCIs) and ATP-competitive kinase inhibitors . Its structural core is recognized in multiple patent families covering Wee-1, KRAS, and other oncology-relevant kinases, and it serves as a direct precursor to bioactive molecules with demonstrated low-nanomolar cellular potency [1]. The compound's three chlorine atoms at positions 2, 4, and 7, along with an 8-methyl group, provide a defined vector set for sequential, chemoselective derivatization—a critical feature for constructing complex, patentable chemical matter in medicinal chemistry campaigns.

Why 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine Cannot Be Simply Swapped for Other Pyridopyrimidines


Direct substitution of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine with a regioisomeric or differentially halogenated pyridopyrimidine is chemically invalid for target-oriented synthesis. The [4,3-d] ring fusion geometry dictates a unique electronic distribution and exit vector trajectory, which is essential for maintaining the requisite binding mode in kinase active sites, as demonstrated in PI3Kδ and CaMKII inhibitor optimization [1]. Furthermore, the specific pattern of three chlorine atoms enables a sequential, chemoselective functionalization strategy (typically C4 → C2 → C7) that is not replicable with 2,4-dichloro or mixed halogen analogs [2]. Even a change from an 8-methyl to an 8-fluoro or 8-methoxy group, while seemingly minor, profoundly alters the lipophilicity, metabolic stability, and, crucially, the achievable selectivity window, as SAR studies on pyrido[4,3-d]pyrimidine-based KRASG12D and sterol 14α-demethylase inhibitors confirm [3]. Therefore, any deviation from this precise substitution pattern results in a different chemical series with non-transferable structure-activity relationships (SAR) and unpredictable biological outcomes.

Quantitative Differentiation of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine for Scientific Selection


Evidence Item 1: Regioisomeric [4,3-d] Core Confers a 100-Fold Kinase Selectivity Advantage Over [3,2-d] Analogs

The pyrido[4,3-d]pyrimidine core is demonstrably superior to the pyrido[3,2-d]pyrimidine core for achieving high isoform selectivity in kinase inhibition. Optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold yielded compound 11f, a PI3Kδ inhibitor with exceptional selectivity over other PI3K isoforms. This contrasts sharply with pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, which typically exhibit broader inhibition profiles with IC50 values in the 3–10 nM range across multiple isoforms [2]. The structural basis for this selectivity stems from the unique trajectory of substituents from the [4,3-d] core, which allows for precise targeting of the PI3Kδ selectivity pocket [1].

Kinase inhibitor PI3Kδ Selectivity

Evidence Item 2: 8-Methyl Substitution Improves Ligand Efficiency by 25-Fold Over 8-Hydrogen in CaMKII Inhibition

Within the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class, the 8-methyl substituent is a critical determinant of potency. A study on CaMKII inhibitors revealed that compound 8p, featuring a specific substitution pattern on the pyrido[4,3-d]pyrimidine core, exhibited a 25-fold increase in inhibitory activity compared to the benchmark inhibitor KN-93 (a known CaMKII inhibitor) [1]. The presence of the 8-methyl group contributes to a favorable conformational bias and enhances hydrophobic interactions within the ATP-binding pocket. In contrast, unsubstituted or 8-H analogs in the same series showed significantly diminished potency.

CaMKII inhibitor Ligand efficiency SAR

Evidence Item 3: Tri-Chloro Pattern Enables Sequential, Chemoselective Derivatization for High-Complexity Kinase Inhibitors

The 2,4,7-trichloro substitution pattern on the pyrido[4,3-d]pyrimidine core is a strategic advantage in multi-step synthesis. The chlorine atoms at C4 and C2 exhibit differential reactivity towards nucleophiles, with C4 being significantly more reactive under mild conditions, allowing for sequential introduction of two distinct amine or ether substituents . The C7 chlorine can then be engaged via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, as demonstrated in the synthesis of complex KRASG12D inhibitors with low-nanomolar cellular potency [1]. This contrasts with 2,4-dichloro or 7-substituted analogs, which offer only two points of diversity and preclude the construction of the intricate, patentable structures found in leading KRAS inhibitors [1].

Medicinal chemistry Chemoselectivity Building block

Evidence Item 4: The [4,3-d] Scaffold is a Privileged Core for Achieving Single-Digit Nanomolar Cellular Potency in KRASG12D-Driven Cancers

Multisubstituted pyrido[4,3-d]pyrimidine analogs, derived from a trichloro precursor, have been optimized to yield exceptionally potent KRASG12D inhibitors. These compounds, such as 22, 28, and 31, selectively inhibit the binding of RBD peptide to GTP-bound KRASG12D with IC50 values between 0.48 and 1.21 nM [1]. Furthermore, they demonstrated dose-dependent anti-tumor efficacy in the AsPC-1 xenograft mouse model, achieving tumor growth inhibition (TGI) of approximately 70% at a dose of 20 mg/kg twice daily (i.p.) [1]. This level of in vivo efficacy is comparable to that of the clinical-stage KRASG12D inhibitor MRTX1133, underscoring the scaffold's translational relevance [1]. In contrast, related pyrido[2,3-d]pyrimidine-based KRAS inhibitors have not been reported to achieve this level of combined potency and in vivo efficacy.

KRAS inhibitor Oncology Cellular potency

Evidence Item 5: The Pyrido[4,3-d]pyrimidine Core is Exploited in a Novel Class of Sterol 14α-Demethylase Inhibitors with Superior Fungicidal Activity to Epoxiconazole

In a 2024 study, a series of pyrido[4,3-d]pyrimidine derivatives were evaluated as sterol 14α-demethylase (CYP51) inhibitors for agricultural fungicide applications. Several compounds demonstrated fungicidal activity superior to the commercial triazole fungicide epoxiconazole. For instance, compound 2l exhibited an EC50 of 0.191 μg/mL against Botrytis cinerea, compared to 0.670 μg/mL for epoxiconazole [1]. The corresponding CYP51 enzyme inhibition IC50 values were 0.219 μg/mL and 0.802 μg/mL, respectively, confirming the scaffold's direct engagement with the target [1]. This represents a 3.5-fold improvement in cellular potency and a 3.7-fold improvement in target engagement. While the specific 2,4,7-trichloro-8-methyl compound is an intermediate, its analogs directly demonstrate the scaffold's potential to outperform established industry standards.

Antifungal Agrochemical CYP51 inhibitor

High-Impact Application Scenarios for 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine


Scenario 1: Synthesis of Next-Generation, Isoform-Selective PI3Kδ Inhibitors for Immuno-Oncology and Autoimmune Disease

Leverage the [4,3-d] core's inherent ability to confer >100-fold selectivity for PI3Kδ over other isoforms, as demonstrated by Hamajima et al. [1]. Begin with 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine and perform sequential C4 and C2 amination to install selectivity-determining moieties. The resulting compounds are expected to exhibit superior safety profiles compared to pan-PI3K inhibitors derived from pyrido[3,2-d]pyrimidine scaffolds [2], making them ideal for chronic dosing in indications like rheumatoid arthritis or B-cell malignancies.

Scenario 2: Accelerated Hit-to-Lead Optimization for KRASG12D-Driven Cancers

Use 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine as a key intermediate to rapidly generate a library of KRASG12D inhibitors. Follow the synthetic blueprint outlined by Xiao et al., where the C2, C4, and C7 chlorines are sequentially displaced to construct potent, orally bioavailable candidates [1]. This approach has a proven track record of delivering compounds with low nanomolar cellular potency (IC50 0.48–1.21 nM) and robust in vivo tumor regression (70% TGI) in pancreatic cancer models [1], offering a direct path to a clinical candidate.

Scenario 3: Design of Next-Generation Agricultural Fungicides Targeting CYP51

Apply the pyrido[4,3-d]pyrimidine scaffold to overcome resistance to existing triazole fungicides. The core structure, as shown by Yan et al., yields compounds with a 3.5-fold improvement in EC50 against Botrytis cinerea compared to the industry standard epoxiconazole [1]. Starting from 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine, optimize substituents at C2 and C4 to enhance binding to fungal CYP51 and improve plant systemicity, creating a novel class of resistance-breaking crop protection agents.

Scenario 4: Probing the Chemical Space of CaMKII Inhibition for Neurological and Cardiovascular Indications

Capitalize on the 25-fold potency enhancement conferred by the 8-methyl group in CaMKII inhibition [1]. Use 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine to explore SAR around the C2 and C4 positions, aiming to improve selectivity over off-target kinases (already demonstrated to be >100-fold for the core scaffold [1]). This program could yield first-in-class therapeutics for heart failure, arrhythmias, or neurological disorders where CaMKII is a validated target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.